molecular formula C12H8Cl2O3S B1668721 Chlorfenson CAS No. 80-33-1

Chlorfenson

Cat. No.: B1668721
CAS No.: 80-33-1
M. Wt: 303.2 g/mol
InChI Key: RZXLPPRPEOUENN-UHFFFAOYSA-N
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Biochemical Analysis

Chemical Reactions Analysis

Chlorfenson undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(4-chlorophenyl) 4-chlorobenzenesulfonate
Source PubChem
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InChI

InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXLPPRPEOUENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
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Molecular Formula

C12H8Cl2O3S
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DSSTOX Substance ID

DTXSID5020310
Record name Chlorfenson
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Molecular Weight

303.2 g/mol
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Physical Description

White solid; [Hawley]
Record name Chlorfenson
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Solubility

PRACTICALLY INSOL IN WATER; SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL; 41.0 G IN CARBON TETRACHLORIDE; 110.0 G IN CYCLOHEXANONE; 110.0 G IN ETHYLENE DICHLORIDE; 2.0-2.7 G IN PETROLEUM OILS; 130.0 G IN ACETONE; 78 G IN XYLENE, SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER, SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE
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Vapor Pressure

0.00000188 [mmHg], Negligible at 25 °C
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Mechanism of Action

Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months. In pilot studies, Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives. There is a significant need for more efficacious topical treatments. For more severe cases of the disease where more than 50% of the nail is affected, the only available options are oral anti-fungals which are associated with a certain risk for severe side effects.
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Color/Form

CRYSTALS FROM BENZENE, White, crystalline solid

CAS No.

80-33-1
Record name Chlorfenson
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Melting Point

86.5 °C, WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ovex (Chlorfenson)?

A1: Ovex (this compound), a miticide, primarily acts by disrupting the life cycle of mites. While the exact mechanism is not fully elucidated in the provided research, studies show its strong ovicidal and larvicidal effects, significantly impacting egg hatching and larval development in various mite species like Panonychus ulmi [, ] and Tetranychus telarius [].

Q2: How does Ovex impact mammalian systems?

A2: Research suggests Ovex can induce changes in the liver of rats. For instance, oral administration of Ovex (100 mg/kg) led to an increase in liver size and an elevated rate of α-naphthyl acetate hydrolysis by liver enzymes []. This suggests potential alterations in liver metabolism.

Q3: Does Ovex interact with hormones like estrogen?

A3: While the exact interaction mechanism isn't fully detailed, research shows a connection between Ovex and estrogen. One study found that the tumor-promoting activity of unleaded gasoline, enhanced by Ovex, was absent in ovariectomized mice []. This suggests a potential antagonistic relationship between Ovex and estrogen in the context of tumor development.

Q4: What is the molecular formula and weight of Ovex?

A4: The molecular formula of Ovex (this compound) is C12H8Cl2O3S, and its molecular weight is 315.18 g/mol.

Q5: Is there any spectroscopic data available for Ovex?

A5: The provided research papers do not offer specific spectroscopic data for Ovex.

Q6: What can be said about the stability of Ovex under various environmental conditions?

A6: The research papers primarily focus on the biological effects of Ovex and do not provide detailed information on its material compatibility or stability under various environmental conditions.

Q7: Does Ovex exhibit any catalytic properties?

A7: The provided research focuses on the biological activity of Ovex as a miticide, and there's no mention of its catalytic properties or applications in the context of chemical reactions.

Q8: Has computational chemistry been used to study Ovex?

A8: The provided research predates the widespread use of computational chemistry tools in the study of pesticides. There's no mention of simulations, calculations, or QSAR models related to Ovex.

Q9: How do structural modifications of Ovex affect its activity?

A9: The provided research does not explore the SAR of Ovex. No information is available regarding the impact of structural modifications on its activity, potency, or selectivity.

Q10: Are there specific formulations to enhance Ovex's stability or bioavailability?

A10: The provided research lacks details on specific formulations for enhancing Ovex stability or bioavailability.

Q11: What are the current SHE regulations regarding Ovex?

A11: As the research predates many modern SHE regulations, specific details regarding current regulations are not provided.

Q12: What types of in vitro and in vivo studies have been conducted with Ovex?

A12: The provided research primarily focuses on in vivo studies using animal models. For example, studies have investigated the impact of Ovex on tumor development in mice [], its effects on hormone levels and uterine responses in rats [], and its ability to induce resistance in mite populations [, , ].

Q13: Are there reported cases of resistance to Ovex in mite populations?

A13: Yes, resistance to Ovex has been observed. One study identified a strain of Panonychus ulmi resistant to Ovex after seven years of use in an apple orchard []. This resistance manifested as higher egg hatchability in the resistant strain compared to a susceptible strain following Ovex treatment.

Q14: Does cross-resistance exist between Ovex and other miticides?

A14: Research indicates a lack of cross-resistance between Ovex and other miticides like Tedion and Kelthane. Studies on Ovex-resistant strains of Panonychus citri showed that they remained susceptible to Tedion and Kelthane [].

Q15: What are the known toxicological effects of Ovex?

A15: The provided research focuses primarily on Ovex's effectiveness as a miticide and its interactions within biological systems. Specific toxicological data and safety profiles are not extensively discussed.

Q16: Is there research on drug delivery systems or biomarkers for Ovex?

A16: The provided research does not cover aspects like drug delivery systems, biomarkers, analytical method validation, or quality control related to Ovex. The focus remains on its biological effects and its role as a miticide.

Q17: What are some alternatives to Ovex for mite control?

A17: Research mentions Tedion (2,4,4′,5-tetrachlorodiphenyl sulfone) and Kelthane (1,1-bis( p -chlorophenyl)- 2,2,2-trichloroethanol) as effective alternatives to Ovex for controlling citrus red mites, especially for Ovex-resistant strains [].

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